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Abstract

This technical guide provides a detailed overview of the synthesis pathway for C562-1101, a
potent and selective KCNQ2/3 (Kv7.2/7.3) potassium channel opener, also known as
Encukalner and XEN1101. The synthesis is a multi-step process involving the preparation of
two key intermediates: 4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylaniline and 3,3-
dimethylbutanoyl chloride. These intermediates are subsequently coupled to yield the final
product. This document outlines the detailed experimental protocols for each synthetic step,
presents quantitative data in structured tables, and includes visualizations of the synthesis
pathway and experimental workflows to facilitate a comprehensive understanding for
researchers in drug discovery and development.

Introduction

C562-1101, with the systematic IUPAC name N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-
yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide, is a novel small molecule currently under
investigation for the treatment of epilepsy and other neurological disorders. Its mechanism of
action involves the positive allosteric modulation of Kv7.2/7.3 voltage-gated potassium
channels, which play a critical role in regulating neuronal excitability. An efficient and scalable
synthesis is crucial for its development and clinical evaluation. This guide details a plausible
and documented synthetic route based on patent literature.
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Retrosynthetic Analysis

A retrosynthetic analysis of C562-1101 reveals a logical disconnection at the amide bond,
suggesting a convergent synthesis strategy. The primary synthons are a substituted aniline
derivative and a bulky acyl chloride.
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Figure 1: Retrosynthetic analysis of C562-1101.

Synthesis Pathway

The overall synthesis of C562-1101 can be depicted in a three-stage workflow:
o Synthesis of Intermediate 1: Preparation of 6-fluoro-1,2,3,4-tetrahydroisoquinoline.
o Synthesis of Intermediate 2: Preparation of 4-bromo-2,6-dimethylaniline.

e Coupling and Final Amidation: Buchwald-Hartwig coupling of the two intermediates followed
by an amide coupling reaction to yield the final product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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